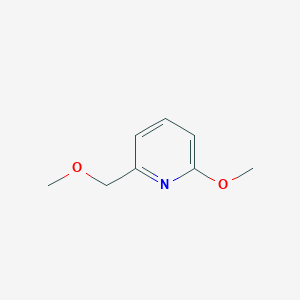

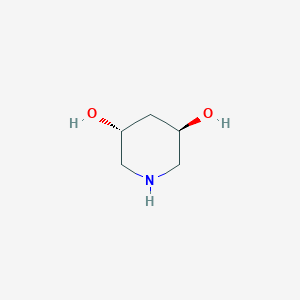

(3R,5R)-3,5-Piperidinediol, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, both (3R, 5S)-fluvastatin and (3S, 5R)-fluvastatin were synthesized via a seven-step procedure starting from aniline and [2H6] 2-bromopropane .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of TRPA1, a transmembrane cation channel, has been experimentally resolved .Chemical Reactions Analysis

Biocatalysis in continuously operated systems has seen significant developments. The fundamentals of continuously operated reactors with a special focus on enzyme-catalyzed reactions have been described .Wissenschaftliche Forschungsanwendungen

Biotechnological Applications

“(3R,5R)-Piperidine-3,5-diol” is used in biotechnological applications, particularly in the production of chiral pharmaceutical intermediates and fine chemicals . It’s used in the preparation of enantiomerically pure chemicals, which are essential in the pharmaceutical industry .

Enzyme Inhibition

This compound is believed to work by inhibiting the production of certain enzymes and proteins that play a role in inflammation and cancer growth. This makes it a potential candidate for the development of new anti-inflammatory and anticancer drugs.

Neurodegenerative Diseases

“(3R,5R)-Piperidine-3,5-diol” has shown promise in improving cognitive function and memory in animal models of Alzheimer’s disease. This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Antimicrobial Properties

This compound has been shown to have antimicrobial properties, making it a potential alternative to traditional antibiotics. This is particularly important in the face of increasing antibiotic resistance.

Agriculture

“(3R,5R)-Piperidine-3,5-diol” could potentially be used as an alternative to traditional pesticides in agriculture. This could help reduce the environmental impact of pesticide use.

Materials Science

Further studies are needed to fully understand the potential applications of “(3R,5R)-Piperidine-3,5-diol” in materials science. However, its unique chemical structure could potentially be exploited in the development of new materials.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

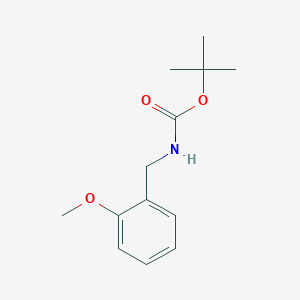

IUPAC Name |

(3R,5R)-piperidine-3,5-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQKTGJRAPFKRX-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC[C@@H]1O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5R)-Piperidine-3,5-diol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

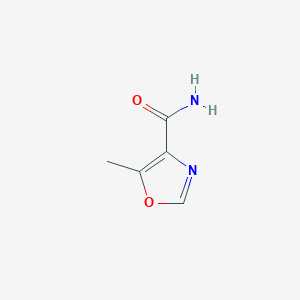

![{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B6324077.png)